molecular formula C22H32N4S B5621604 1-(1-cyclohexyl-3-piperidinyl)-N-(3-pyridinylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine

1-(1-cyclohexyl-3-piperidinyl)-N-(3-pyridinylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No. B5621604
M. Wt: 384.6 g/mol
InChI Key: GGPSYSCDWYGVPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(1-cyclohexyl-3-piperidinyl)-N-(3-pyridinylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine often involves multi-step reactions, leveraging principles of nucleophilic substitution and condensation reactions. For example, compounds similar in structure have been synthesized through reactions involving cyclohexylamine with certain aldehydes, leading to the formation of key intermediates like cyclohexylamino derivatives through nucleophilic substitution. This is followed by further modifications, such as condensation, to achieve the desired complex structure (Orrego Hernandez et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(1-cyclohexyl-3-piperidinyl)-N-(3-pyridinylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine is characterized by a variety of intermolecular and intramolecular interactions. Studies on similar compounds highlight the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in determining the crystal packing and overall stability of the molecule (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(1-cyclohexyl-3-piperidinyl)-N-(3-pyridinylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine can be diverse, depending on the functional groups present. For instance, the presence of a pyridinylmethyl group can facilitate condensation reactions, while a thiazolylmethyl group might engage in cycloaddition reactions, leading to the synthesis of novel structures with varied properties (Becerra, Cobo, & Castillo, 2021).

properties

IUPAC Name

1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4S/c1-2-8-21(9-3-1)26-12-5-7-20(17-26)16-25(18-22-24-11-13-27-22)15-19-6-4-10-23-14-19/h4,6,10-11,13-14,20-21H,1-3,5,7-9,12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSYSCDWYGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-ylmethyl)methanamine

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